5-nitro-1H-indazole-3-carbaldehyde

概要

説明

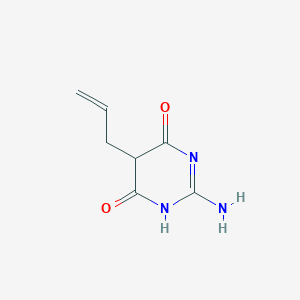

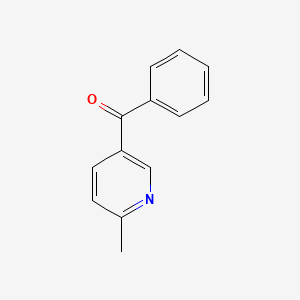

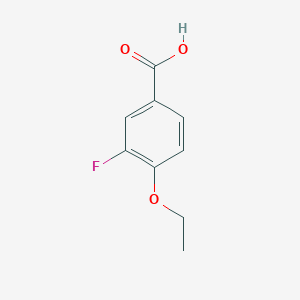

5-nitro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5N3O3 . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1H-indazole-3-carbaldehyde derivatives, which are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles, has been reported . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-nitro-1H-indazole-3-carbaldehyde can be represented by the InChI code: 1S/C8H5N3O3/c12-4-8-6-3-5 (11 (13)14)1-2-7 (6)9-10-8/h1-4H, (H,9,10) .Chemical Reactions Analysis

The chemical reactions involving 1H-indazole-3-carbaldehyde derivatives have been summarized in recent studies . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

5-nitro-1H-indazole-3-carbaldehyde is a solid substance . It has a molecular weight of 191.15 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

Multicomponent Reactions (MCRs)

1H-indazole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Active Molecules

These compounds are ideal precursors for the synthesis of active molecules . They can undergo C–C and C–N coupling reactions and reductions easily , making them versatile in the creation of various heterocyclic derivatives .

Pharmaceutical Applications

The indole nucleus, which is part of the 1H-indazole-3-carbaldehyde structure, has exhibited many important biological activities including antioxidant , antibiotic , anti-inflammatory , antimicrobial , anticancer , antihyperglycemic , protein kinase inhibitors and anti-HIV activities.

4. Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibitors Some products derived from 1H-indazole-3-carbaldehyde have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . These enzymes are involved in the polyol pathway of glucose metabolism, and their inhibition can be beneficial in managing complications of diabetes.

Synthesis of Indazoles

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . 1H-indazole-3-carbaldehyde can be used in the synthesis of these indazoles .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This enzyme plays a key role in cellular functions such as cell growth and proliferation, and its inhibition can be beneficial in the treatment of certain diseases.

作用機序

Target of Action

5-Nitro-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be ideal precursors for the synthesis of active molecules . Indazole derivatives have been drawing attention in medicinal chemistry as kinase inhibitors . These compounds are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

It is known that indazole derivatives interact with their targets, such as kinases, to inhibit their activity . This interaction can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Indazole derivatives, including 5-Nitro-1H-indazole-3-carbaldehyde, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in pathogen defense in cruciferous plants

Result of Action

As a kinase inhibitor, it could potentially interfere with the signaling pathways within cells, leading to changes in cell function or viability .

Safety and Hazards

The safety data sheet for 5-nitro-1H-indazole-3-carbaldehyde indicates that it should be handled with personal protective equipment and face protection . It should be stored in an environment with adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

将来の方向性

Indazole derivatives, including 1H-indazole-3-carbaldehyde, are gaining more attention in medicinal chemistry, particularly for the design of tyrosine kinase and threonine kinase inhibitors . Future research may focus on the development of novel methods for the synthesis of indazoles, as well as the exploration of their potential applications in medicinal chemistry .

特性

IUPAC Name |

5-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUPPLXBIXJRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613289 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1H-indazole-3-carbaldehyde | |

CAS RN |

677702-36-2 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)